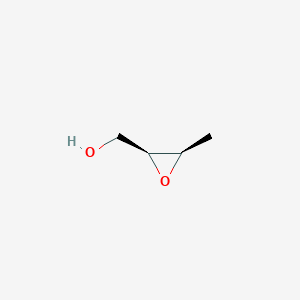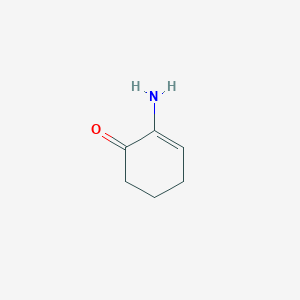
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride is a chemical compound known for its significant role in various scientific research fields. It is an arylpiperazine derivative, which is often used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride typically involves the reaction of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like acetone . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride involves its interaction with specific molecular targets in the body. It acts as an antagonist at certain receptors, such as the 5-hydroxytryptamine (5-HT) receptors, and inhibits the reuptake of serotonin . This dual action contributes to its potential therapeutic effects in treating conditions like depression and anxiety.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: Another arylpiperazine derivative with similar applications in pharmaceutical synthesis.
Trazodone hydrochloride: A well-known antidepressant that shares structural similarities and mechanisms of action with 1-(4-(3-Chlorophenyl)-4-piperidinyl)-1-butanone hydrochloride.
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound in the development of new therapeutic agents and in the study of receptor-ligand interactions.
Eigenschaften
| 54402-04-9 | |
Molekularformel |
C15H21Cl2NO |
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
1-[4-(3-chlorophenyl)piperidin-1-ium-4-yl]butan-1-one;chloride |
InChI |
InChI=1S/C15H20ClNO.ClH/c1-2-4-14(18)15(7-9-17-10-8-15)12-5-3-6-13(16)11-12;/h3,5-6,11,17H,2,4,7-10H2,1H3;1H |
InChI-Schlüssel |
FPIPBOHEXNSGDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)C1(CC[NH2+]CC1)C2=CC(=CC=C2)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)


